molecular formula C9H12ClNO4S B5521181 N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide

Cat. No. B5521181
M. Wt: 265.71 g/mol
InChI Key: GHEPTSKRLKKKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of methanesulfonamides, including derivatives similar to N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide, involves reactions that yield compounds with specific chloro and methoxy substitutions on the aromatic ring. These processes are critical for achieving the desired selectivity and functionality of the compound. For instance, the methanesulfonic acid-catalyzed reaction has been used to produce various derivatives, indicating the versatility and adaptability of the synthesis methods to obtain specific methanesulfonamides (Upadhyaya et al., 1997).

Molecular Structure Analysis

The molecular structure of N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide and its analogs reveals significant insights into their conformational and geometric characteristics. Studies have shown that the conformation of the N—H bond and the positioning of the sulfonyl group relative to the aromatic ring play crucial roles in the biological activity and chemical reactivity of these compounds. For example, in similar methanesulfonanilides, the amide H atom's position relative to the benzene ring plane and the sulfonyl group's orientation are essential for their interaction with biological receptors (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide participates in various chemical reactions, demonstrating its reactivity and functional group transformations. The compound's ability to engage in hydrogen bonding, for instance, significantly influences its chemical behavior and interactions. This property is evident in the formation of dimers and the establishment of ribbonlike structures through C—H⋯O interactions, as observed in closely related compounds (Gowda, Foro, & Fuess, 2007).

Scientific Research Applications

Structural and Conformational Analysis

Research has shown that compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide have unique structural and conformational properties. For instance, studies on related methanesulfonanilides reveal insights into their bond parameters, torsion angles, and hydrogen bonding capabilities. These structural characteristics are crucial for understanding their biological activity, as the spatial arrangement of atoms affects how these compounds interact with biological receptors (B. Gowda, S. Foro, H. Fuess, 2007; B. Gowda, S. Foro, H. Fuess, 2007).

Reactivity and Synthetic Applications

Compounds structurally related to N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide have been studied for their reactivity in synthetic chemistry. For example, the development of sufficiently chemoselective N-acylation reagents from similar compounds demonstrates their potential utility in organic synthesis. These reagents offer good chemoselectivity, which is crucial for creating specific chemical bonds without affecting other parts of the molecule (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).

Environmental and Microbial Interactions

The metabolism of methanesulfonic acid, a related compound, by aerobic bacteria underscores the environmental significance of these substances. These studies highlight the role of methanesulfonates in the biogeochemical cycling of sulfur and their use by bacteria as a sulfur source. Understanding these processes is essential for environmental sciences, particularly in relation to sulfur cycling and microbial ecology (Donovan P. Kelly, J. Murrell, 1999).

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO4S/c1-14-8-5-7(11-16(3,12)13)9(15-2)4-6(8)10/h4-5,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEPTSKRLKKKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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